
4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a multi-step process, and its unique structure makes it a promising candidate for drug discovery and other scientific applications.
Mécanisme D'action
The mechanism of action of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to interact with specific proteins and cellular pathways to modulate their activity. This can lead to changes in cellular processes, such as cell growth and proliferation, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation, among other effects. These effects are likely due to its ability to interact with specific proteins and cellular pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid in lab experiments include its unique structure and potential applications in drug discovery and disease research. However, there are also limitations to its use, including its high cost and limited availability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential applications in disease research.
2. Development of new synthesis methods to improve yield and reduce cost.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and diabetes.
4. Investigation of its potential as a tool for studying cellular pathways and protein interactions.
5. Development of new derivatives with improved properties and potential applications.
Overall, 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its properties and potential applications, but it has already shown great promise as a tool for studying disease mechanisms and developing new therapies.
Méthodes De Synthèse
The synthesis of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a multi-step process that involves the reaction of morpholine with oxalyl chloride, followed by the addition of 3-hydroxypropanoic acid. The resulting product is then treated with sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient process for producing this compound.
Applications De Recherche Scientifique
The unique structure of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid makes it a promising candidate for drug discovery and other scientific applications. It has been shown to have potential applications in the treatment of various diseases, including cancer and diabetes. Its ability to modulate certain cellular pathways and interact with specific proteins makes it a valuable tool for studying the underlying mechanisms of these diseases.
Propriétés
IUPAC Name |
4-(oxolane-3-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-9(7-1-3-15-5-7)11-2-4-16-6-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLBRBVSFHYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
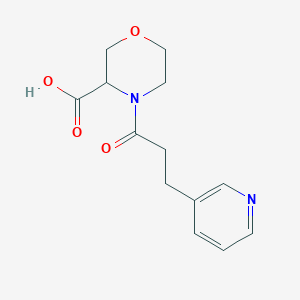

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)

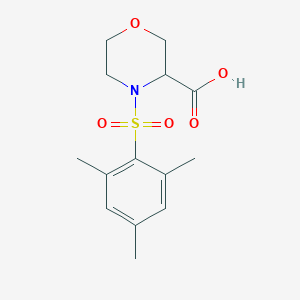
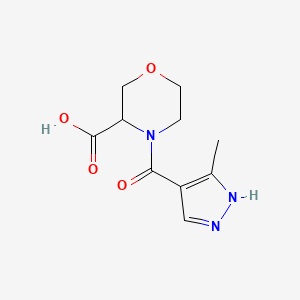
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
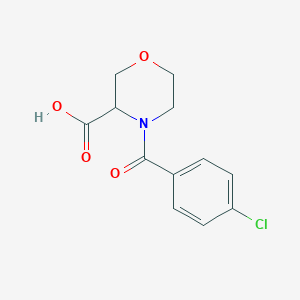
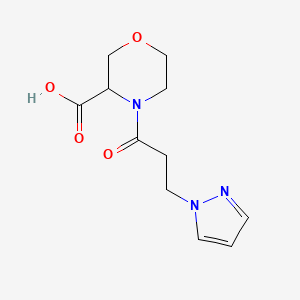
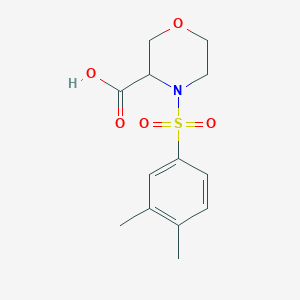
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)